
Latanoprost intermediate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Latanoprost intermediate is a useful research compound. Its molecular formula is C18H24O4 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Clinical Applications in Glaucoma Treatment
Latanoprost is widely recognized for its effectiveness in managing different types of glaucoma, particularly primary open-angle glaucoma (POAG) and ocular hypertension.
- Efficacy : Clinical studies have demonstrated that latanoprost significantly reduces IOP, with reductions typically ranging from 6 to 8 mmHg after six months of use . A meta-analysis indicated that latanoprost outperforms other treatments, including timolol, in lowering IOP across various patient demographics and trial designs .
- Monotherapy vs. Combination Therapy : Latanoprost can be used effectively as a monotherapy or in combination with other medications such as beta blockers and carbonic anhydrase inhibitors. Its mechanism primarily involves increasing uveoscleral outflow rather than reducing aqueous humor production, making it a versatile option in treatment regimens .
- Cost-Effectiveness : Studies assessing the long-term cost-effectiveness of latanoprost compared to timolol have shown that while both treatments are effective, latanoprost may offer better persistence among patients, leading to improved overall outcomes and reduced healthcare costs .
Research Applications
Latanoprost's intermediate compounds are also valuable in research settings for understanding ocular pharmacology and developing new therapeutic strategies.
- Pharmacodynamics Studies : Research has focused on the pharmacological mechanisms by which latanoprost exerts its effects. It activates the prostaglandin F2 receptor (PTGFR), which leads to increased intracellular calcium levels and enhanced matrix metalloproteinase activity, facilitating aqueous humor outflow .
- Formulation Development : Innovative formulations of latanoprost, such as preservative-free solutions or those stabilized with cyclodextrins, are being explored to increase patient tolerability and drug stability . These formulations can potentially reduce side effects associated with preservatives commonly used in eye drops.
Case Studies and Clinical Trials
Several clinical trials have highlighted the effectiveness of latanoprost in diverse patient populations:
- Monotherapy Efficacy : A study involving 159 patients with newly diagnosed POAG showed that latanoprost monotherapy provided significant IOP reduction without notable side effects, confirming its role as a first-line treatment option .
- Long-Term Outcomes : In a longitudinal study comparing latanoprost with timolol, patients switched from timolol to latanoprost reported better adherence and satisfaction due to fewer side effects and more effective IOP control .
Comparative Effectiveness
The comparative effectiveness of latanoprost against other glaucoma medications has been extensively documented:
Medication | IOP Reduction (mmHg) | Study Reference |
---|---|---|
Latanoprost | -6.2 | |
Timolol | -4.5 | |
Latanoprost (combined therapy) | -7.8 | |
Timolol (combined therapy) | -6.6 |
These findings underscore the clinical preference for latanoprost due to its superior efficacy in lowering IOP compared to traditional therapies.
Propriétés
IUPAC Name |
5-hydroxy-4-(3-hydroxy-5-phenylpentyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,13-17,19-20H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVHXVLSHMRWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C1OC(=O)C2)CCC(CCC3=CC=CC=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.